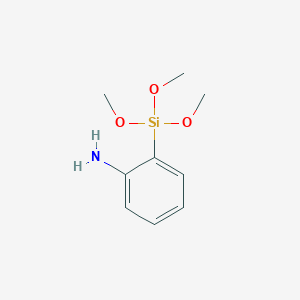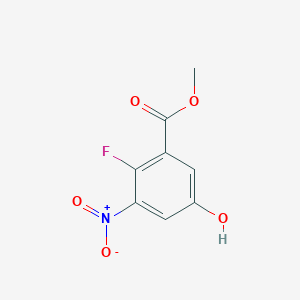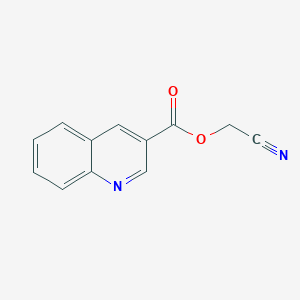
2-Chloro-5-chloro-3-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-chloro-3-methylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-chloro-3-methylquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine under reflux conditions . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-chloro-3-methylquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation can produce quinoxaline N-oxides .
Aplicaciones Científicas De Investigación
2-Chloro-5-chloro-3-methylquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anticancer and antipsychotic activities.
Industry: Utilized in the production of dyes and pigments due to its stable structure.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-chloro-3-methylquinoxaline involves its interaction with specific molecular targets. It can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound may also interfere with microbial cell walls, contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
- 2-Chloro-3-methylquinoxaline
- 2,3-Dichloroquinoxaline
- 2-Chloroquinoxaline
Comparison: 2-Chloro-5-chloro-3-methylquinoxaline is unique due to the presence of two chlorine atoms at different positions on the quinoxaline ring. This structural variation can influence its reactivity and biological activity compared to other similar compounds. For instance, the additional chlorine atom may enhance its antimicrobial properties or alter its binding affinity to molecular targets .
Propiedades
Fórmula molecular |
C9H6Cl2N2 |
|---|---|
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
2,5-dichloro-3-methylquinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-9(11)13-7-4-2-3-6(10)8(7)12-5/h2-4H,1H3 |
Clave InChI |
ORCSTPFCUHIWMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=CC=C(C2=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)





![8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B11888975.png)


![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11888993.png)

![1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B11889003.png)

